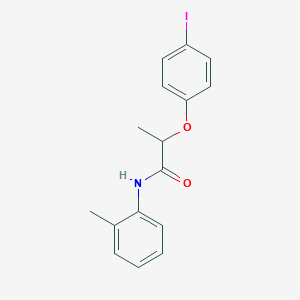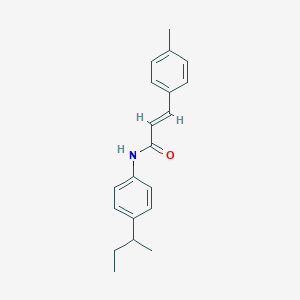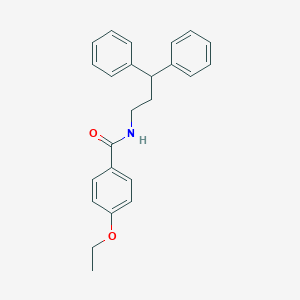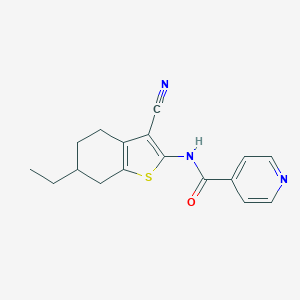![molecular formula C35H32N4O4 B331336 N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B331336.png)
N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is further functionalized with furan and carboxamide groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and 2,2-dimethylpropane-1,3-diamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the scalability of the synthetic route.
化学反应分析
Types of Reactions
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties may make it useful in materials science, such as in the development of novel polymers or as a corrosion inhibitor.
作用机制
The mechanism of action of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The quinoline and furan rings can participate in these interactions, potentially modulating the activity of the target molecule.
相似化合物的比较
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Known for its ability to chelate metal ions and inhibit mitochondrial cytochrome c oxidase.
2,2-Dimethyl-1,3-propanediamine: Used in the synthesis of various organic compounds and coordination complexes.
4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): A Schiff base used as a corrosion inhibitor.
Uniqueness
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) is unique due to its combination of quinoline, furan, and carboxamide functionalities. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
属性
分子式 |
C35H32N4O4 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
N-[2,2-dimethyl-3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C35H32N4O4/c1-21-13-15-31(42-21)29-17-25(23-9-5-7-11-27(23)38-29)33(40)36-19-35(3,4)20-37-34(41)26-18-30(32-16-14-22(2)43-32)39-28-12-8-6-10-24(26)28/h5-18H,19-20H2,1-4H3,(H,36,40)(H,37,41) |
InChI 键 |
USSHMRKMJDEIFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
规范 SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-4-methyl-5-[(4-morpholin-4-ylsulfonylanilino)methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B331259.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[[(4-methoxyphenyl)methylamino]methylidene]-5-propylpyrazol-3-one](/img/structure/B331260.png)

![3-[(2-Ethyl-6-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B331265.png)

![Diisopropyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331269.png)
![4-methoxyphenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B331270.png)
![Methyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331271.png)


![2-[(2,4-Dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331274.png)
![N-(4-methoxyphenyl)-4-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B331275.png)
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B331277.png)
